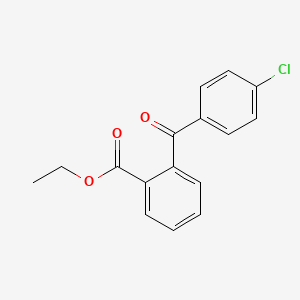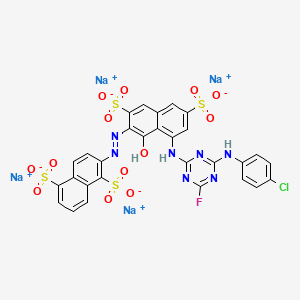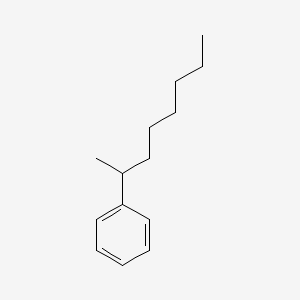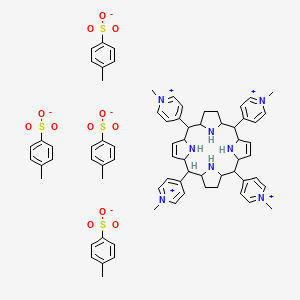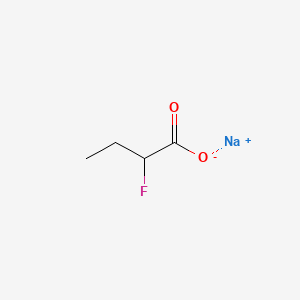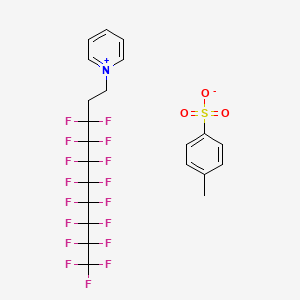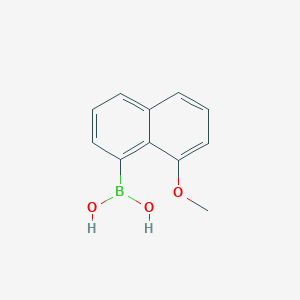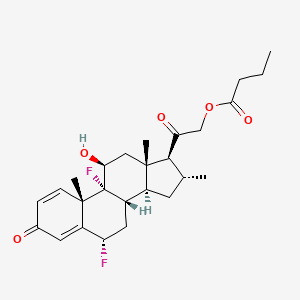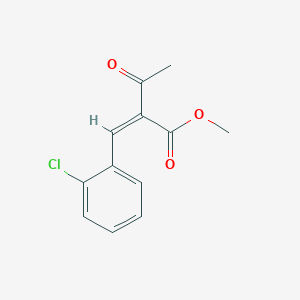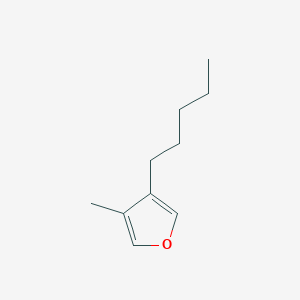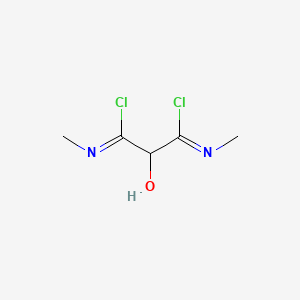
2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamine-epichlorohydrin copolymer is a synthetic polymer produced by the copolymerization of dimethylamine and epichlorohydrin. This compound is known for its applications in various industries, including food processing, water treatment, and paper manufacturing. It is recognized for its ability to act as a flocculant and decolorizing agent, making it valuable in the clarification of refinery sugar liquors and juices .
Preparation Methods
The preparation of dimethylamine-epichlorohydrin copolymer involves the copolymerization of dimethylamine and epichlorohydrin. The reaction typically occurs in an aqueous solution, with the mole ratio of total amine to epichlorohydrin being approximately 1:1 . The process can be carried out by heating a 50 to 90% aqueous solution of dimethylamine to a temperature of 75°C to 95°C with agitation. The difunctional epoxide compound (epichlorohydrin) is then added at a rate sufficient to maintain the reaction temperature within this range . Industrial production methods often involve the use of large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Dimethylamine-epichlorohydrin copolymer undergoes various chemical reactions, including:
Substitution Reactions: The copolymer can react with other compounds through substitution reactions, where functional groups are replaced by others.
Cross-linking Reactions: The copolymer can form cross-linked networks, enhancing its stability and functionality.
Hydrolysis: Under certain conditions, the copolymer can undergo hydrolysis, breaking down into smaller components.
Common reagents used in these reactions include acids, bases, and other reactive compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethylamine-epichlorohydrin copolymer has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in water treatment processes, helping to remove impurities and contaminants.
Biology: The copolymer is utilized in the purification of biological samples, aiding in the separation of proteins and other biomolecules.
Industry: The copolymer is employed in the paper manufacturing industry as a retention aid, improving the quality and strength of paper products
Mechanism of Action
The mechanism of action of dimethylamine-epichlorohydrin copolymer involves its highly positively charged nature, which allows it to interact with negatively charged particles and molecules. This interaction leads to the aggregation and precipitation of impurities, facilitating their removal from solutions. The molecular targets and pathways involved include the binding of the copolymer to anionic sites on particles, leading to flocculation and sedimentation .
Comparison with Similar Compounds
Dimethylamine-epichlorohydrin copolymer can be compared with other similar compounds, such as:
Epichlorohydrin-dimethylamine copolymer: Similar in structure but may have different cross-linking densities and applications.
Epichlorohydrin-N,N-dimethyl-1,3-diaminopropane copolymer: Used as a meso-template in the synthesis of hierarchical zeolites.
The uniqueness of dimethylamine-epichlorohydrin copolymer lies in its specific balance of charge density and molecular weight, which makes it particularly effective in applications requiring strong flocculating and decolorizing properties.
Properties
Molecular Formula |
C5H8Cl2N2O |
|---|---|
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride |
InChI |
InChI=1S/C5H8Cl2N2O/c1-8-4(6)3(10)5(7)9-2/h3,10H,1-2H3 |
InChI Key |
LTKVMEDGMDZEMD-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C(C(=NC)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


